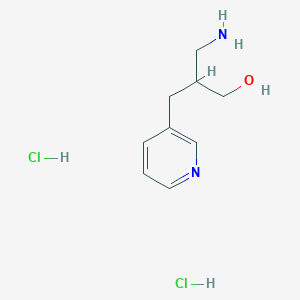

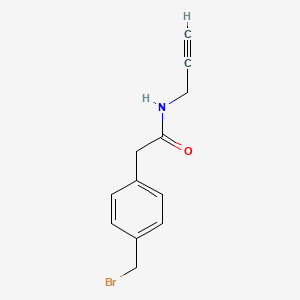

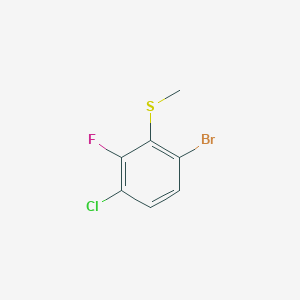

![molecular formula C9H8ClN3O B1382183 [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol CAS No. 1597924-54-3](/img/structure/B1382183.png)

[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol” is a compound that contains a 1,2,4-triazole ring. This ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest in recent years. Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, Komykhov and coworkers developed a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid for the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques. For instance, the IR and 1H-NMR spectra provide information about the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. They can interact with various biological targets and have shown promising cytotoxic activities against different cancer cell lines. For instance, certain 1,2,4-triazole derivatives have demonstrated significant cytotoxic activity against the Hela cell line, with some compounds exhibiting potency lower than 12 μM . These compounds also exhibit selectivity, targeting cancerous cells while sparing normal ones, which is crucial for reducing side effects in chemotherapy .

Antimicrobial Activities

1,2,4-triazole derivatives also display antimicrobial properties. They have been synthesized and tested against various microbial strains, including S. aureus , B. subtilis , E. coli , S. enterica , C. albicans , and R. oryzae . Some compounds have shown moderate to excellent activity against these strains, indicating their potential as new antimicrobial drugs . This is particularly important in the face of rising antibiotic resistance.

Aromatase Inhibitors

Compounds containing the 1,2,4-triazole ring, such as letrozole and anastrozole, have been approved by the FDA for the treatment of breast cancer in postmenopausal women. They act as aromatase inhibitors, blocking the enzyme responsible for estrogen production, which is often a contributing factor in breast cancer . The [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol could potentially be modified to enhance this activity.

Enzyme Inhibition

The triazole ring can form hydrogen bonds with different targets, improving the pharmacokinetics and pharmacological properties of compounds. This makes 1,2,4-triazole derivatives suitable for enzyme inhibition strategies, which are a cornerstone in drug development for various diseases .

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction of drugs with their biological targets. 1,2,4-triazole derivatives have been used in molecular docking to predict their binding modes and mechanism of action within the binding pocket of enzymes like aromatase. This helps in rational drug design and optimizing the therapeutic potential of these compounds .

Pharmacokinetic Improvement

The presence of the 1,2,4-triazole moiety in pharmaceutical compounds can lead to improved pharmacokinetic properties. This includes better absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the development of patient-compliant medications .

Wirkmechanismus

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . They have been used in drug discovery studies against cancer cells, microbes, and various types of diseases .

Mode of Action

1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines . They inhibit the proliferation of cancer cells, possibly by inducing apoptosis .

Biochemical Pathways

1,2,4-triazoles are known to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been predicted and studied .

Result of Action

Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines, with ic50 value ranges of 156–398 and 239–418 µM for MCF-7 and HCT-116 cells, respectively .

Eigenschaften

IUPAC Name |

[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-3,5-6,14H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHMNGRIRJPSQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=NC=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

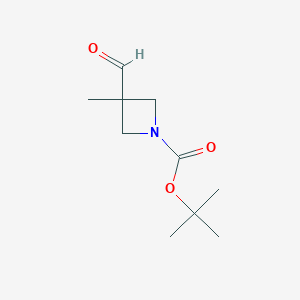

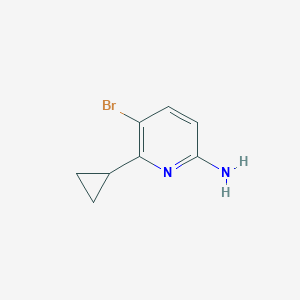

![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)

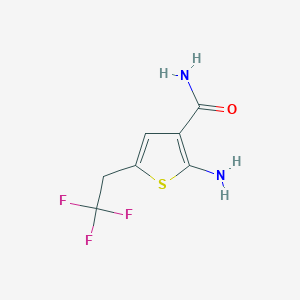

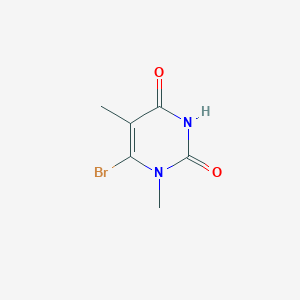

![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)

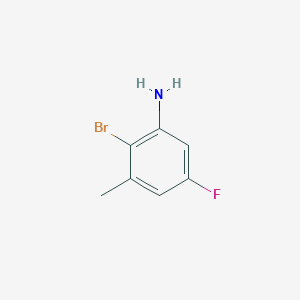

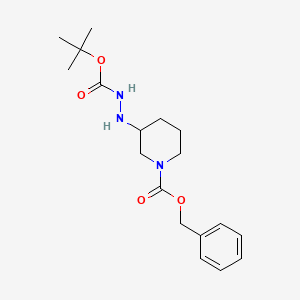

![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)

![(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382119.png)

![2-Bromonaphtho[2,3-b]benzofuran](/img/structure/B1382123.png)